An In-Depth Technical Guide to 1-(Chlorodifluoromethyl)-1H-pyrazole Isomers: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 1-(Chlorodifluoromethyl)-1H-pyrazole Isomers: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal and agricultural chemistry. The resulting molecules often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability. Among these, pyrazoles bearing a difluoromethyl group have emerged as a privileged structural motif. This guide provides a comprehensive technical overview of 1-(chlorodifluoromethyl)-1H-pyrazole, focusing on its key positional isomers: 3-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole and 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole. These compounds are valuable building blocks for the synthesis of a diverse range of functionalized molecules with significant potential in drug discovery and crop protection.[1]
Chemical Identity and Physicochemical Properties
The nomenclature and key identifiers for the 3- and 5-substituted isomers of 1-(chlorodifluoromethyl)-1H-pyrazole are detailed below. While extensive experimental data for all physicochemical properties is not publicly available, the known values and predicted properties are summarized for a comprehensive understanding.
Table 1: Chemical Identifiers and Properties of 1-(Chlorodifluoromethyl)-1H-pyrazole Isomers
| Property | 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole | 5-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole |
| Molecular Formula | C₅H₅ClF₂N₂ | C₅H₅ClF₂N₂ |
| Molecular Weight | 166.56 g/mol | 166.56 g/mol |
| CAS Number | Not explicitly assigned; derivative synthesis reported. | 1260659-30-0 |
| Appearance | Not explicitly reported; likely an oil or low-melting solid. | Not explicitly reported; likely an oil or low-melting solid. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |
| Predicted XlogP | 1.5[2] | 1.5[2] |
Synthesis and Mechanistic Insights
The synthesis of 3- and 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazoles is a multi-step process that leverages the selective functionalization of a difluoromethylated pyrazole core. The general synthetic strategy involves the initial preparation of the corresponding hydroxymethyl pyrazoles, followed by chlorination.
General Synthetic Workflow
The synthetic pathway commences with the selective oxidation of the corresponding methyl-substituted difluoromethyl pyrazoles to yield carboxylic acids. These are then converted to methyl esters, which are subsequently reduced to the hydroxymethyl pyrazoles. The final step involves the chlorination of the alcohol functionality.
Caption: General synthetic workflow for (chloromethyl)-1-(difluoromethyl)-1H-pyrazoles.
Experimental Protocol: Synthesis of 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole
The following protocol is adapted from established literature procedures and provides a detailed methodology for the synthesis of the 3-substituted isomer.[1]
Step 1: Synthesis of [1-(Difluoromethyl)-1H-pyrazol-3-yl]methanol
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Esterification: To a solution of 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid in methanol, add thionyl chloride at ambient temperature.
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Reaction: Boil the reaction mixture for 6 hours.
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Work-up: After cooling, remove the solvent under vacuum. Add methylene chloride and wash the organic layer with a 2% sodium bicarbonate solution, then dry over sodium sulfate.
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Isolation: Evaporate the solvent to yield methyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate.
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Reduction: To a heated mixture of the methyl ester in tetrahydrofuran, add sodium borohydride and then slowly add methanol dropwise.
-
Quenching and Extraction: After the reaction is complete, cool the mixture and quench with water and hydrochloric acid to a pH of 3. Neutralize with potassium carbonate and extract the product with methylene chloride.
-
Purification: Dry the organic layer over sodium sulfate, evaporate the solvent, and purify the residue to obtain [1-(difluoromethyl)-1H-pyrazol-3-yl]methanol.
Step 2: Synthesis of 3-(Chloromethyl)-1-(difluoromethyl)-1H-pyrazole
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Reaction Setup: To an ice-cooled solution of [1-(difluoromethyl)-1H-pyrazol-3-yl]methanol in dichloromethane, add thionyl chloride over 30 minutes.
-
Reaction Progression: Stir the mixture at ambient conditions for 8 hours, followed by 2 hours at boiling.
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Work-up: Cool the mixture to 0°C, pour it into ice, and neutralize with potassium carbonate to a pH of 7.
-
Extraction and Purification: Separate the organic layer, dry it over sodium sulfate, and remove the solvent under vacuum. The resulting residue is 3-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole.[1]
Rationale for Experimental Choices:
-
Thionyl Chloride for Chlorination: Thionyl chloride is a preferred reagent for converting alcohols to alkyl chlorides due to the clean nature of the reaction; the byproducts, sulfur dioxide and hydrogen chloride, are gases and are easily removed.
-
Sodium Borohydride for Reduction: Sodium borohydride is a mild and selective reducing agent suitable for the conversion of esters to alcohols in the presence of the pyrazole ring, which is generally stable under these conditions.
Spectroscopic Characterization
The structural elucidation of these pyrazole derivatives relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
NMR Spectroscopy
The 1H, 13C, and 19F NMR spectra provide characteristic signals that confirm the structure of the target molecules. For instance, in the 1H NMR spectrum, the difluoromethyl group appears as a triplet due to coupling with the two fluorine atoms. The chemical shifts of the pyrazole ring protons are also indicative of the substitution pattern.
Table 2: Key NMR Data for 3- and 5-Substituted Isomers and Precursors [1]
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | 19F NMR (δ, ppm) |
| Methyl 1-(difluoromethyl)-1H-pyrazole-5-carboxylate | 7.33 (t), 7.04 (d), 7.76 (d) | 110.82 (t), 108.40, 112.81, 117.86, 141.67 | -92.43 (d) |
| [1-(Difluoromethyl)-1H-pyrazol-3-yl]methanol | - | 55.08, 108.49, 111.21 (t), 141.42, 142.95 | -92.90 (d) |
| 1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile | 7.23 (t), 6.84 (d), 7.95 (d) | 110.45 (t), 112.66, 113.12, 127.75, 128.15 | -94.12 (d) |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized compounds. The molecular ion peak in the mass spectrum will correspond to the calculated molecular weight of the target molecule.
For C₅H₅ClF₂N₂, the expected monoisotopic mass is approximately 166.0109 g/mol .[2]
Applications in Drug Discovery and Agrochemicals
The 1-(chlorodifluoromethyl)-1H-pyrazole scaffold is a valuable building block for creating more complex molecules with potential biological activity.
Agrochemicals
Fluorinated pyrazoles are prominent in the agrochemical industry, particularly as fungicides. The difluoromethyl group can enhance the efficacy and metabolic stability of these compounds.[3] For example, difluoromethyl-substituted pyrazoles like bixafen and fluxapyroxad are effective fungicides.[3] The chloromethyl group on the pyrazole ring serves as a reactive handle for further chemical modifications to develop novel pesticides.[4]
Caption: Application of the core scaffold in the synthesis of agrochemicals.
Pharmaceuticals
In medicinal chemistry, the pyrazole nucleus is a well-established pharmacophore found in a variety of approved drugs. The introduction of a difluoromethyl group can modulate the physicochemical properties of a drug candidate, such as its lipophilicity and pKa, which can lead to improved pharmacokinetic profiles. The chloromethyl group allows for the facile introduction of other functional groups, enabling the exploration of structure-activity relationships in drug design.
Safety and Handling
As with all laboratory chemicals, 1-(chlorodifluoromethyl)-1H-pyrazole and its derivatives should be handled with appropriate safety precautions. While specific toxicity data for these exact compounds are limited, information from related halogenated pyrazoles provides guidance.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Based on data for similar compounds, these chemicals may be harmful if swallowed and can cause skin and eye irritation.[5]
Conclusion
The 3- and 5-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole isomers are versatile and valuable building blocks in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Their synthesis, while requiring a multi-step approach, is achievable through established chemical transformations. The unique combination of the pyrazole core, a difluoromethyl group, and a reactive chloromethyl handle provides a rich platform for the development of new functional molecules with potentially enhanced biological activities. Further research into the specific properties and applications of these isomers is warranted to fully unlock their potential.
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